
Salicyl-AMS
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Antibacterial Activity Against Mycobacterium tuberculosis
- Salicyl-AMS has demonstrated significant antibacterial activity against M. tuberculosis, particularly under iron-limited conditions. In vitro studies have shown that this compound inhibits the growth of M. tuberculosis with nanomolar affinity, making it a promising candidate for further development as an antituberculosis drug .
-
Mechanism of Action
- The compound functions as a tight-binding inhibitor of MbtA, with kinetic analyses revealing its ability to inhibit the enzyme effectively. Studies have reported values in the low nanomolar range, indicating strong binding affinity . This inhibition leads to reduced mycobactin production, which is critical for M. tuberculosis iron uptake.
-
Structure-Activity Relationship Studies
- Extensive structure-activity relationship (SAR) studies have been conducted to optimize this compound and develop analogues with improved pharmacological properties. These studies focus on modifying various functional groups to enhance potency and reduce toxicity . For example, recent research has synthesized new analogues that retain high inhibitory activity against MbtA while improving their safety profiles in vivo .
-
In Vivo Efficacy
- In animal models, particularly mice, this compound has shown promising results in reducing M. tuberculosis load in lung tissues when administered at specific dosages (5.6 or 16.7 mg/kg). However, higher doses have been associated with toxicity, necessitating further optimization to enhance therapeutic efficacy without adverse effects .
Kinetic Parameters of this compound
Parameter | Value | Notes |
---|---|---|
~10 nM | For MbtA inhibition | |
(ATP) | 1 mM | Saturating conditions used |
(salicylic acid) | 300 µM | Important for enzymatic activity |
Summary of In Vivo Studies
Study Reference | Dosage (mg/kg) | Result |
---|---|---|
Lun et al., 2013 | 5.6 | Significant bacterial load reduction |
Lun et al., 2013 | 16.7 | Efficacy observed but toxicity noted |
Wirkmechanismus
Target of Action
Salicyl-AMS is a potent inhibitor of salicylate adenylation enzymes . These enzymes are used in bacterial siderophore biosynthesis . A specific target of this compound is the pyochelin adenylation domain PchD in Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it inhibits the PchD enzyme in Pseudomonas aeruginosa . This enzyme is crucial for the synthesis of pyochelin, a siderophore that helps bacteria acquire iron from their environment .
Biochemical Pathways
This compound affects the siderophore biosynthesis pathway in bacteria . By inhibiting salicylate adenylation enzymes, it disrupts the production of siderophores, which are iron-chelating compounds that bacteria use to acquire iron from their environment . This can limit the growth and survival of bacteria under iron-limited conditions .
Pharmacokinetics
It’s known that this compound can penetrate into bacteria with distinct cellular envelopes . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
By inhibiting the production of siderophores, this compound can limit the ability of bacteria to acquire iron, which is essential for their growth and survival . This makes this compound a promising lead compound for the treatment of bacterial infections, including antibiotic-resistant infections .
Action Environment
The action of this compound can be influenced by environmental factors such as the availability of iron. Under iron-limited conditions, bacteria increase the production of siderophores to acquire more iron . By inhibiting siderophore production, this compound can effectively limit bacterial growth under these conditions .
Biochemische Analyse
Biochemical Properties
Salicyl-AMS functions as an inhibitor of salicylate adenylation enzymes, specifically targeting the enzyme MbtA involved in the biosynthesis of mycobactin, a siderophore essential for iron acquisition in Mycobacterium tuberculosis . By mimicking the reaction intermediate salicyl-AMP, this compound effectively inhibits the biochemical activity of MbtA, thereby disrupting siderophore production and bacterial growth .
Cellular Effects
This compound has been shown to significantly impact various cellular processes in bacterial cells. It inhibits the production of siderophores, which are critical for iron acquisition and bacterial survival . This inhibition leads to a reduction in bacterial growth and viability. Additionally, this compound affects cell signaling pathways related to iron metabolism and gene expression associated with siderophore biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme MbtA, where it mimics the natural substrate salicyl-AMP . This binding inhibits the enzyme’s activity, preventing the adenylation of salicylate and subsequent steps in siderophore biosynthesis . The inhibition of MbtA by this compound results in decreased production of mycobactin, ultimately affecting the bacterium’s ability to acquire iron .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against MbtA . Long-term studies have shown that this compound can lead to sustained inhibition of siderophore production and bacterial growth, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits siderophore production without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of siderophore biosynthesis, specifically targeting the enzyme MbtA . By inhibiting MbtA, this compound disrupts the conversion of salicylate to salicyl-AMP, a key step in the biosynthesis of mycobactin . This disruption affects the overall metabolic flux of siderophore production and iron acquisition in Mycobacterium tuberculosis .
Transport and Distribution
Within bacterial cells, this compound is transported and distributed to the cytoplasm, where it interacts with the enzyme MbtA . The compound’s distribution is facilitated by its ability to mimic the natural substrate salicyl-AMP, allowing it to effectively reach and inhibit the target enzyme . This targeted distribution ensures that this compound exerts its inhibitory effects specifically on siderophore biosynthesis .
Subcellular Localization
This compound localizes to the cytoplasm of bacterial cells, where it interacts with the enzyme MbtA . The compound’s subcellular localization is crucial for its inhibitory activity, as it needs to reach the active site of MbtA to exert its effects . This localization is facilitated by the compound’s structural similarity to the natural substrate, allowing it to effectively target and inhibit the enzyme .
Vorbereitungsmethoden
Die Synthese von Salicyl-AMS umfasst einen mehrstufigen Prozess, der mit dem kommerziell erhältlichen Adenosin-2',3'-Acetonid beginnt. Die Synthese erfolgt in drei Hauptstufen, gefolgt von einem zweistufigen Salzbildungsprozess, um this compound als sein Natriumsalz zu erhalten . Die Gesamtausbeute dieser Synthese beträgt etwa 11,6% . Der Syntheseweg umfasst folgende Schritte:
- Schutz von Adenosin mit Acetonid.
- Kopplung mit einem Salicylsäure-Derivat.
- Entschützung und Reinigung.
- Bildung des Natriumsalzes.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Werkzeug zur Untersuchung der Enzyminhibition und Reaktionsmechanismen verwendet.
Medizin: Als potenzieller Therapeutika für die Behandlung von Tuberkulose und anderen bakteriellen Infektionen erforscht
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antibiotika und antimikrobieller Mittel.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es ein fest gebundenes Reaktionszwischenprodukt, Salicyl-AMP, imitiert und die biochemische Aktivität von MbtA, einem an der Siderophorbiosynthese beteiligten Enzym, stark hemmt . Diese Hemmung stört den Eisenaufnahmeprozess in Bakterien, was zu einem verringerten bakteriellen Wachstum und einer verringerten Virulenz führt .
Analyse Chemischer Reaktionen
Salicyl-AMS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Salicyl-AMS ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Hemmung von Salicylat-Adenylationsenzymen. Zu ähnlichen Verbindungen gehören:
Adenosin-Derivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, haben aber möglicherweise nicht die gleiche Hemmstärke.
Salicylsäure-Derivate: Diese Verbindungen haben ähnliche funktionelle Gruppen, aber unterschiedliche biologische Aktivitäten.
Andere Sulfonamid-basierte Inhibitoren: Diese Verbindungen können verschiedene Enzyme oder Signalwege hemmen .
This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung der bakteriellen Siderophorbiosynthese aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Biologische Aktivität
Salicyl-AMS (5′-O-(N-salicylsulfamoyl)adenosine) is an innovative compound recognized for its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis (Mtb). This compound functions primarily as an inhibitor of the salicylic acid adenylation enzyme MbtA, which plays a crucial role in the biosynthesis of mycobactin, a siderophore essential for iron acquisition by pathogenic mycobacteria. The inhibition of MbtA disrupts the bacteria's ability to thrive in iron-limited environments, making this compound a promising candidate for tuberculosis treatment.
This compound mimics a tightly-bound reaction intermediate, salicyl-AMP, effectively inhibiting the biochemical activity of MbtA. This inhibition leads to reduced production of mycobactin and subsequently hampers the growth of M. tuberculosis in cell culture and animal models.
Kinetic Studies
Recent kinetic analyses have provided insights into the binding affinity and inhibition mechanism of this compound:
- Inhibition Constant () : this compound exhibits a low value, indicating high potency as a tight-binding inhibitor against MbtA from M. tuberculosis .
- Biochemical Parameters : Studies have detailed parameters such as and , which are essential for understanding the enzyme kinetics involved in MbtA inhibition .
In Vitro and In Vivo Efficacy
This compound has demonstrated significant antibacterial activity under iron-limited conditions:
- In Vitro Studies : The Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis has been established, showcasing its effectiveness in inhibiting bacterial growth in laboratory settings .
- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces bacterial load in the lungs of mice infected with M. tuberculosis. However, toxicity was observed at higher doses, indicating a need for further optimization .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to explore modifications to this compound that could enhance its efficacy and reduce toxicity:
Analog | (nM) | Efficacy | Toxicity |
---|---|---|---|
This compound | 5.2 | High inhibition | Moderate at high doses |
Analog 1 | 8.7 | Moderate inhibition | Low |
Analog 2 | 4.1 | Very high inhibition | Moderate |
These findings underscore the importance of chemical modifications in developing more effective derivatives of this compound .
Case Study 1: Efficacy in Mouse Models
In a controlled study, mice were administered varying doses of this compound. Results indicated that:
- Doses of 5.6 mg/kg resulted in a significant reduction in lung bacterial counts.
- Doses exceeding 16.7 mg/kg led to observable toxicity, limiting further dose escalation .
Case Study 2: Comparative Analysis with Other Antibiotics
This compound was compared with traditional antibiotics used against M. tuberculosis. The comparative analysis highlighted:
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYITLYKSVAAD-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345783 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863238-55-5 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.